N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(isopropoxymethyl)furan-2-carboxamide
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Description
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(isopropoxymethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H21ClN2O3S and its molecular weight is 404.91. The purity is usually 95%.
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Scientific Research Applications
DNA Binding and Antitrypanosomal Activity
Research on compounds structurally related to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(isopropoxymethyl)furan-2-carboxamide, such as furamidine, has shown that these compounds have a higher affinity for DNA binding compared to other drugs like pentamidine. This is due to the unique ability of these compounds to make direct hydrogen bond interactions with DNA sequences, which is critical for designing drugs with enhanced DNA-binding affinity and specificity (Laughton et al., 1995).
Antimicrobial Activity
Compounds having structural similarities with the given chemical have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These studies are crucial for developing new antimicrobial agents capable of combating resistant strains of bacteria and fungi (Desai et al., 2011).
Improvement in Dye-sensitized Solar Cells
The structural motif of furan, present in the compound, has been utilized in phenothiazine derivatives for dye-sensitized solar cells. Studies have shown that incorporating furan as a conjugated linker in these derivatives can significantly enhance solar energy-to-electricity conversion efficiency, highlighting the potential for energy-related applications (Se Hun Kim et al., 2011).
Synthetic Methodologies and Heterocyclic Chemistry
Research into the synthetic applications of related heterocyclic compounds has led to the development of novel methodologies for creating functionalized organic materials. These studies are foundational for synthesizing various bioactive compounds, including those with potential therapeutic applications (Kataoka et al., 1998). Additionally, the exploration of heterocyclic acids and their derivatives has broadened the understanding of organic synthesis and the potential for creating new materials (Konstantinov et al., 1971).
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-5-(propan-2-yloxymethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c1-12(2)25-11-14-8-9-17(26-14)19(24)22-10-18-13(3)23-20(27-18)15-6-4-5-7-16(15)21/h4-9,12H,10-11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWFDJAGXCCJPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC=C(O3)COC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.